Ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
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Overview
Description
This compound, also referred to as EAI045, has shown promising results in preclinical studies for the treatment of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include ethyl acetate, isoquinoline derivatives, and ethylaniline. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process is typically carried out in batch reactors, where precise control over reaction parameters is maintained to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and controlled temperature conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and inert atmosphere.
Substitution: Nucleophiles such as halides, and electrophiles like alkyl halides, under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .
Scientific Research Applications
Ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer treatment due to its inhibitory effects on specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. This compound is known to interfere with signaling pathways that are crucial for the proliferation and survival of cancer cells, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate can be compared with other similar compounds, such as:
- Ethyl 2-(4-ethylanilino)-2-oxoacetate
- Isoquinoline derivatives
- Aniline derivatives
The uniqueness of this compound lies in its specific structural features and its potent inhibitory effects on cancer cell proliferation, which distinguish it from other related compounds.
Biological Activity
Chemical Structure and Properties
The molecular formula for Ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate is C23H24N2O4. The structure includes an isoquinoline core, which is known for its biological activity, and an ethyl ester functional group that can influence solubility and bioavailability.
Anticancer Properties
Recent studies have indicated that derivatives of isoquinoline, including this compound, exhibit significant anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, one study demonstrated that compounds with similar structures could downregulate anti-apoptotic proteins, thereby promoting cell death in various cancer cell lines.
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Isoquinoline derivatives are known to inhibit certain kinases and phosphatases, which are critical in signaling pathways related to cancer progression. The inhibition of such enzymes can lead to decreased proliferation of cancer cells and enhanced sensitivity to chemotherapy.
Antimicrobial Activity
This compound has shown promise in antimicrobial studies. Research indicates that similar isoquinoline derivatives possess broad-spectrum antibacterial and antifungal activities. The underlying mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Table of Biological Activities
Case Study 1: Anticancer Efficacy
In a controlled study, the compound was tested against several cancer cell lines, including breast and colon cancer. Results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at low concentrations. This suggests potential for development into therapeutic agents.
Case Study 2: Enzyme Interaction
Another study focused on the interaction between this compound and specific kinases involved in cancer signaling pathways. The compound was found to inhibit the phosphorylation of target proteins, confirming its role as a kinase inhibitor.
Properties
IUPAC Name |
ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-3-16-8-10-17(11-9-16)24-21(26)14-25-13-12-18-19(23(25)28)6-5-7-20(18)30-15-22(27)29-4-2/h5-13H,3-4,14-15H2,1-2H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCWUWIRZPQGPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.